2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional configuration, which includes a bicyclo[3.1.0]hexane ring system. The presence of the tert-butoxycarbonyl (BOC) protecting group and the hydroxymethyl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Substitution Reaction: The initial step involves a substitution reaction on a precursor compound with dimethyl carbonate in the presence of a strong base such as lithium diisopropylamide (LDA) to form an intermediate.
Methylation: The intermediate is then subjected to methylation using dimethyl sulfate.
Cyclization: The resulting compound undergoes cyclization in the presence of a catalyst and a solvent like 2,2-dichloropropane.
Hydrolysis: The final step involves hydrolysis using methanol and aqueous hydrochloric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the BOC group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amines.
Scientific Research Applications
(1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anti-inflammatory agents.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Uniqueness
What sets (1R,2S,5S)-REL-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-METHANOL apart is its specific configuration and the presence of the BOC protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
SRRXFFKYXKCTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.